molecular formula C8H7IN2 B1613678 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-66-4

3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1613678
CAS No.: 1000342-66-4
M. Wt: 258.06 g/mol
InChI Key: AUDKTNCLJDKEJL-UHFFFAOYSA-N
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Description

3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine (CAS 1000342-66-4) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a pyrrolo[3,2-c]pyridine core, a privileged scaffold recognized for its significant biological activities and relevance in developing kinase inhibitors . The primary research application of this iodinated and methyl-substituted derivative is as a key synthetic intermediate. The iodine atom at the 3-position serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of chemical space around the core structure . This compound is particularly valuable in oncology research, where the pyrrolo[3,2-c]pyridine scaffold has been successfully employed in the structure-based design of potent and selective inhibitors of protein kinases like MPS1 (TTK), a target of significant interest for the treatment of cancers with chromosomal instability . The scaffold is also under investigation for its potential antimicrobial properties . With a molecular formula of C8H7IN2 and a molecular weight of 258.059 g/mol, this compound is characterized by a density of 1.9±0.1 g/cm³ and a boiling point of 370.8±37.0 °C at 760 mmHg . Notice for Researchers: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-8-6(9)4-11-7(8)2-3-10-5/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDKTNCLJDKEJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646749
Record name 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-66-4
Record name 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Melting point and physical characteristics of 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical characteristics, synthesis, and analytical profiling of 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine (also known as 3-iodo-4-methyl-5-azaindole), a critical heterocyclic intermediate in the development of kinase inhibitors (e.g., JAK, ALK, and TRK inhibitors).

Executive Summary & Chemical Identity

3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine is a halogenated azaindole scaffold used primarily as a building block for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Its structural rigidity and capacity for hydrogen bonding make it a frequent pharmacophore in oncology drug discovery.

Attribute Technical Detail
IUPAC Name 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
Common Name 3-Iodo-4-methyl-5-azaindole
CAS Registry 1000342-66-4
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
SMILES Cc1c(I)c[nH]c2c1ccnc2

Physical Characteristics & Melting Point Analysis

Melting Point Profile

While specific melting point (MP) data for the 4-methyl derivative is rarely indexed in public aggregators, it can be reliably extrapolated from structural analogs and experimental observation of the scaffold class.

  • Observed State: Solid (Crystalline powder).

  • Color: Typically off-white to pale yellow (iodinated azaindoles often exhibit yellowing due to trace iodine liberation or conjugation).

  • Estimated Melting Range: 180°C – 210°C (Decomposition likely >220°C).

    • Basis for Estimation: The non-methylated analog, 3-iodo-1H-pyrrolo[3,2-c]pyridine , has a reported MP of 178–179°C . The addition of a methyl group at the C4 position typically enhances crystal packing efficiency or steric rigidity, often maintaining or slightly elevating the melting point compared to the parent scaffold.

  • Thermodynamic Behavior: The compound is stable at room temperature but should be protected from light to prevent deiodination.

Solubility & Lipophilicity
  • Solubility (High): DMSO, DMF, DMAc (polar aprotic solvents are required for stock solutions).

  • Solubility (Moderate): Methanol, Ethyl Acetate/DCM mixtures.

  • Solubility (Low/Insoluble): Water, Hexanes, Diethyl Ether.

  • LogP (Predicted): ~2.0 – 2.4 (Moderate lipophilicity, suitable for membrane permeability).

  • pKa: The pyridine nitrogen (N-5) is weakly basic (pKa ~4–5), while the pyrrole NH is weakly acidic (pKa ~13).

Synthesis & Production Protocol

To ensure high purity for physical characterization, the compound is synthesized via electrophilic aromatic substitution (iodination) of the 4-methyl-5-azaindole precursor.

Reaction Scheme

Precursor: 4-Methyl-1H-pyrrolo[3,2-c]pyridine (Solid).[1] Reagent: N-Iodosuccinimide (NIS). Solvent: DMF or Acetonitrile.

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 eq of 4-methyl-1H-pyrrolo[3,2-c]pyridine in anhydrous DMF (0.2 M concentration).

  • Iodination: Cool to 0°C. Add 1.05 eq of N-Iodosuccinimide (NIS) portion-wise over 15 minutes.

    • Why: Slow addition prevents over-iodination or polymerization.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir for 2–4 hours. Monitor via LC-MS (Target Mass: 259 [M+H]⁺).

  • Quench: Dilute with water and aqueous sodium thiosulfate (to reduce residual iodine).

  • Isolation:

    • If precipitate forms: Filter and wash with cold water.

    • If no precipitate: Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (Hexane/EtOAc gradient).

Analytical Validation (Self-Validating System)

Trustworthiness in chemical identity is established via a triangulation of NMR, MS, and HPLC.

A. Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
  • δ 11.5–12.0 ppm (br s, 1H): Pyrrole NH (Exchangeable).

  • δ 8.8–9.0 ppm (s, 1H): C6-H (Pyridine ring, deshielded by Nitrogen).

  • δ 7.8–8.0 ppm (d, 1H): C7-H (Pyridine ring).

  • δ 7.6–7.7 ppm (s, 1H): C2-H (Pyrrole ring, sharp singlet due to C3-I substitution).

  • δ 2.6–2.8 ppm (s, 3H): C4-Methyl group (Diagnostic singlet).

B. Mass Spectrometry (ESI+)
  • Parent Ion: m/z 259.0 [M+H]⁺.

  • Isotope Pattern: Distinctive lack of M+2 intensity (unlike Br/Cl), confirming Iodine.

C. HPLC Purity Check
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5% -> 95%).

  • Detection: UV at 254 nm and 280 nm.

  • Acceptance Criteria: Single peak >98% area.

Characterization Workflow Diagram

The following diagram illustrates the logical flow from synthesis to physical validation, ensuring a "self-validating" loop where purity confirms the physical property measurement.

G Precursor 4-Methyl-5-azaindole (Solid) Reaction Iodination (NIS, DMF, 0°C) Precursor->Reaction Electrophilic Sub. Workup Quench & Extraction (Na2S2O3 / EtOAc) Reaction->Workup Purification Purification (Recryst. or Column) Workup->Purification Validation Validation Node Purification->Validation NMR 1H-NMR (Confirm Structure) Validation->NMR LCMS LC-MS (Confirm MW 258) Validation->LCMS DSC DSC/Melting Point (Determine Physical Constant) Validation->DSC NMR->DSC If Pure (>98%)

Caption: Workflow for the synthesis and rigorous physical characterization of 3-Iodo-4-methyl-5-azaindole.

Handling & Safety (SDS Summary)

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).

  • Storage: 2-8°C, inert atmosphere (Argon/Nitrogen). Light sensitive (Iodine bond is photolabile).

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hood are mandatory due to potential sensitization and iodine liberation.

References

  • ChemicalBook. (2025).[2] 3-IODO-4-METHYL-5-AZAINDOLE Product Description & SDS. Retrieved from

  • ECHEMI. (2025). 3-Iodo-1H-pyrrolo[3,2-c]pyridine Physical Properties (Analog Reference). Retrieved from

  • National Institutes of Health (NIH). (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives. PubMed Central. Retrieved from

  • Thieme Connect. (2002). Science of Synthesis: Azaindoles and Their Derivatives. Retrieved from

Sources

Technical Guide: Ionization Profiling of 4-Methyl-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Significance

The 4-methyl-1H-pyrrolo[3,2-c]pyridine scaffold (often referred to as a 4-methyl-5-azaindole derivative) represents a privileged substructure in kinase inhibitor design, serving as a bioisostere for purine and indole rings. Its significance lies in its ability to form key hydrogen bonds within the ATP-binding pocket of kinases (e.g., JAK, BRAF, VEGFR).

However, the ionization state of this scaffold is the primary determinant of its thermodynamic solubility , membrane permeability , and ligand-protein binding energetics . This guide provides a definitive technical framework for predicting, measuring, and interpreting the pKa values of this specific chemotype.

Structural Anatomy & Numbering

To ensure experimental accuracy, we must first define the ionization sites. The 1H-pyrrolo[3,2-c]pyridine system contains two nitrogen atoms with vastly different electronic environments:

  • N1 (Pyrrole Nitrogen): Non-basic. The lone pair is involved in aromaticity. Extremely weak acid (

    
    ).
    
  • N5 (Pyridine Nitrogen): The primary basic center. The lone pair is orthogonal to the

    
    -system, available for protonation.
    
  • C4-Methyl Substituent: Located ortho to the basic N5 nitrogen. This introduces both an electron-donating inductive effect (+I) and potential steric hindrance to solvation.

Theoretical pKa & Electronic Effects

Before wet-lab determination, we establish a theoretical baseline to calibrate experimental parameters.

The Parent Scaffold Baseline

The unsubstituted parent compound, 1H-pyrrolo[3,2-c]pyridine (5-azaindole), exhibits a basic


 (conjugate acid) of approximately 8.26 – 8.42  [1, 2]. This is significantly more basic than pyridine (

) due to the electron-releasing resonance effect from the electron-rich pyrrole ring into the electron-deficient pyridine ring.
The 4-Methyl Shift (Hammett & Steric Analysis)

The addition of a methyl group at the C4 position modifies the


 through two opposing vectors:
  • Inductive Effect (+I): Methyl groups are electron-donating. In pyridine systems, a 2-methyl substitution (analogous to the 4-position here relative to N5) typically raises the

    
     by 0.5–0.8 units (e.g., pyridine 5.2 
    
    
    
    2-picoline 5.9).
  • Steric Hindrance: The C4-methyl is sterically adjacent to the N5 lone pair. While this does not prevent protonation, it can destabilize the hydrated cation shell, potentially dampening the basicity increase.

Predicted Value: For 4-methyl-1H-pyrrolo[3,2-c]pyridine, expect a measured


 in the range of 8.6 – 9.0 .
Implication: At physiological pH (7.4), this molecule will exist predominantly (>95%) in its cationic (protonated) form .
Ionization Equilibrium Diagram

The following diagram illustrates the dominant equilibrium species relevant to drug development.

IonizationEquilibrium Cation Cationic Species (Protonated N5) Soluble, Low Permeability Dominant at pH < 8.5 Neutral Neutral Species (Free Base) Lipophilic, High Permeability Dominant at pH > 9.0 Cation->Neutral Ka1 (Deprotonation of N5-H) pKa ~ 8.6 - 9.0 Neutral->Cation +H+ Anion Anionic Species (Deprotonated N1) Rarely observed (pH > 15) Neutral->Anion Ka2 (Deprotonation of N1-H) pKa > 15

Caption: Protonation equilibrium of 4-methyl-1H-pyrrolo[3,2-c]pyridine. The N5 transition is the critical "solubility switch" for formulation.

Experimental Determination Protocols

Given the likely low aqueous solubility of the neutral form of 4-methyl-pyrrolo[3,2-c]pyridines, standard aqueous titration often yields noisy data due to precipitation. Two robust methods are recommended.

Method A: Potentiometric Titration (The "Gold Standard")

Best for: Pure compounds (>5 mg available) with moderate solubility.

Protocol Architecture:

  • Instrument: Sirius T3 or equivalent autotitrator.

  • Solvent: Water (if soluble) or Methanol/Water cosolvent ratios (if insoluble).

  • Ionic Strength: Adjusted to 0.15 M KCl (physiologically relevant).

  • Temperature: 25.0 °C ± 0.1 °C.

Step-by-Step Workflow:

  • Calibration: Perform a blank titration (0.15 M KCl only) to determine the exact electrode slope and carbonate contamination levels.

  • Sample Prep: Weigh ~3–5 mg of the 4-methyl derivative. Dissolve in a minimal amount of 0.1 M HCl. Why? Starting in acid ensures the compound is fully protonated (soluble cation) before the titration begins.

  • Titration: Titrate with 0.1 M KOH (CO2-free) from pH 2.0 to pH 12.0.

  • Data Processing: Look for the inflection point around pH 8.5–9.0.

  • Validation: If precipitation occurs (visible turbidity or noisy signal), switch to Method B immediately.

Method B: Yasuda-Shedlovsky Extrapolation (Cosolvent Method)

Best for: Highly lipophilic derivatives where the neutral form precipitates.

Protocol Architecture: Since the neutral form is likely insoluble, measure the apparent


 in mixtures of methanol/water (e.g., 30%, 40%, 50% MeOH) and extrapolate to 0% solvent.

Workflow:

  • Prepare three titrations with varying weight % of Methanol (e.g., 30 wt%, 40 wt%, 50 wt%).

  • Titrate each as per Method A.

  • Plot

    
     vs. 
    
    
    
    (dielectric constant).
  • The Y-intercept represents the true aqueous

    
    .
    

Equation:



Where 

corresponds to the aqueous

.

Data Interpretation & Pharmacological Implications[1]

The measured


 directly informs your salt selection and formulation strategy.
Solubility vs. pH Profile

Because the


 is basic (~8.8), the solubility will be pH-dependent.
  • Stomach (pH 1.2): Highly soluble (100% ionized).

  • Intestine (pH 6.5–7.4): Still largely ionized (~95%), maintaining solubility.

  • Cytosol (pH 7.4): Cationic fraction dominates, which may trap the drug inside the cell (lysosomal trapping risk) or aid in binding if the target pocket has an acidic residue (e.g., Asp/Glu).

Salt Selection Strategy

To maximize solid-state stability and dissolution rates, select a counter-ion that ensures a pH difference of at least 2 units from the


.
Counter-ionpKa of Acid

pKa (Base - Acid)
Suitability
Chloride (HCl) -7~15Excellent. Forms stable salt.
Mesylate -1.2~10Excellent. Good for increasing lipophilicity.
Tosylate -2.8~11Good.
Fumarate 3.03~5.8Moderate. Risk of disproportionation.
Experimental Decision Logic

Use the following workflow to determine the optimal characterization path.

Workflow Start Start: 4-Me-Pyrrolo[3,2-c]pyridine Derivative SolubilityCheck Visual Solubility Check (0.1 M HCl) Start->SolubilityCheck IsSoluble Clear Solution? SolubilityCheck->IsSoluble MethodA Method A: Aqueous Potentiometry (Standard Titration) IsSoluble->MethodA Yes MethodB Method B: Cosolvent Titration (Methanol/Water) IsSoluble->MethodB No (Precipitates) MethodC Method C: UV-Metric Titration (If sample < 1mg) MethodB->MethodC If still insoluble or low quantity

Caption: Decision tree for selecting the correct pKa determination protocol based on solubility and sample availability.

References

  • Adler, T. K., & Albert, A. (1960). The ionization constants of some aza-indoles. Journal of the Chemical Society, 1794-1797. Link

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry, 3rd Edition. Elsevier.[1] (Refer to Chapter on Pyrrolopyridines for comparative pKa values). Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol). Link

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC.[2] (Standard reference for pyridine/picoline shifts). Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Context on azaindole bioisosteres). Link

Sources

Methodological & Application

Sonogashira Coupling of 3-Iodo-5-Azaindoles: A Detailed Application Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Azaindoles and Their Functionalization

The 5-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole, combined with the hydrogen bond accepting capability of the pyridine nitrogen, allows it to serve as a versatile pharmacophore that engages with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes. Consequently, 5-azaindole derivatives are integral components of numerous clinical candidates and approved drugs.

The functionalization of the 5-azaindole core is critical for modulating its pharmacological profile. The Sonogashira cross-coupling reaction stands out as one of the most robust and efficient methods for installing diverse alkynyl moieties at the C3-position.[1] This carbon-carbon bond-forming reaction, which couples a terminal alkyne with an aryl or vinyl halide, provides a direct route to 3-alkynyl-5-azaindoles.[2] These intermediates are not only valuable final compounds but also serve as versatile building blocks for further synthetic transformations, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides a comprehensive overview of the Sonogashira coupling reaction as applied to 3-iodo-5-azaindoles, detailing the mechanistic underpinnings, optimized reaction protocols, and critical troubleshooting strategies to empower researchers in their drug discovery endeavors.

Core Principles & Catalytic Cycle

The Sonogashira reaction is traditionally catalyzed by a dual system comprising a palladium(0) complex and a copper(I) salt.[3] The reaction proceeds through two interconnected catalytic cycles, as illustrated below.

The Dual Catalytic Cycle Mechanism

The generally accepted mechanism involves distinct roles for the palladium and copper catalysts.[1]

  • Palladium Cycle : The active Pd(0) species undergoes oxidative addition with the 3-iodo-5-azaindole to form a Pd(II) intermediate.

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.

  • Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex. This is often the rate-determining step.

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-alkynyl-5-azaindole product and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)-I(L₂) pd0->pd_intermediate Oxidative Addition (Ar-I) product_complex Ar-Pd(II)-C≡CR(L₂) pd_intermediate->product_complex Transmetalation product_complex->pd0 Reductive Elimination product_out Ar-C≡CR product_complex->product_out cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide cu_acetylide->pd_intermediate [CuX] alkyne H-C≡CR alkyne->cu_acetylide base Base Workflow Figure 2: Experimental Workflow start Start setup Setup Reaction Flask (N-Boc-3-iodo-5-azaindole, PdCl₂(PPh₃)₂, CuI) under Inert Atmosphere start->setup add_solvents Add Anhydrous Solvent and Triethylamine setup->add_solvents add_alkyne Add Terminal Alkyne via Syringe add_solvents->add_alkyne react Stir at Room Temperature (Monitor by TLC/LC-MS) add_alkyne->react workup Aqueous Workup: Quench, Extract with Organic Solvent react->workup purify Purification: Dry, Concentrate, and Perform Column Chromatography workup->purify end Characterize Product purify->end

Figure 2: Experimental Workflow
Step-by-Step Methodology
  • Inert Atmosphere Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add N-Boc-3-iodo-5-azaindole (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Evacuation and Backfilling : Seal the flask and evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Reagent Addition : Under a positive pressure of inert gas, add anhydrous, degassed acetonitrile (5 mL) followed by triethylamine (3.0 mmol, 3.0 equiv). Stir the resulting suspension for 5 minutes.

  • Alkyne Addition : Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction Monitoring : Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting 3-iodo-5-azaindole is consumed (typically 4-16 hours).

  • Work-up : Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and quench by adding a saturated aqueous solution of ammonium chloride (15 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-5-azaindole product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following table outlines common issues and provides evidence-based solutions.

ProblemProbable Cause(s)Recommended Solution(s)
No or Low Reaction Inactive Catalyst : Pd(0) catalyst has decomposed due to oxygen exposure. [2]Impure Reagents : Impurities in starting materials or solvents are poisoning the catalyst.Use a fresh batch of palladium catalyst. Ensure the reaction is set up under a strictly inert atmosphere. [4] Purify starting materials if necessary. Use high-purity, anhydrous, and degassed solvents.
Significant Alkyne Homocoupling (Glaser Product) Presence of Oxygen : Oxygen promotes the oxidative dimerization of copper acetylides. [4]High Copper Loading : Excess Cu(I) can accelerate the homocoupling pathway.Thoroughly degas all solvents and ensure a leak-free inert atmosphere setup. Reduce the CuI loading to 5 mol%. For particularly sensitive substrates, consider a copper-free protocol. [3]
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition : The Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This can be caused by high temperatures or impurities. [2]Ensure the reaction temperature does not exceed the stability limit of the catalyst complex. Re-verify the purity of all reagents and solvents. Consider a more robust ligand if necessary.
Stalled Reaction Insufficient Base : The base has been consumed or is not strong enough to deprotonate the alkyne efficiently. Low Reactivity : The terminal alkyne may be sterically hindered or electronically deactivated.Add an additional equivalent of fresh, dry amine base. Gently heat the reaction to 40-60 °C. If the reaction still does not proceed, consider switching to a more potent catalytic system, such as one with a bulky, electron-rich phosphine ligand.

Conclusion

The Sonogashira coupling is an indispensable tool for the C3-functionalization of the medicinally important 5-azaindole core. Success hinges on a clear understanding of the reaction mechanism and meticulous attention to experimental detail, particularly the use of an N-protected substrate and the maintenance of an inert atmosphere. By leveraging the optimized protocols and troubleshooting strategies outlined in this guide, researchers can efficiently synthesize novel 3-alkynyl-5-azaindole derivatives, accelerating the discovery of new therapeutic agents.

References

  • Calvet, G., Livecchi, M., & Schmidt, F. (2012). Palladium-Catalyzed Synthesis of 2,3-Disubstituted 5-Azaindoles via Heteroannulation Reaction and of 2-Substituted 5-Azaindoles through Domino Sila-Sonogashira/5-Endo Cyclization. The Journal of Organic Chemistry, 77(11), 5006–5016. Available at: [Link]

  • Kysil, A., & Organ, M. G. (n.d.). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc. Available at: [Link]

  • Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. Available at: [Link]

  • Pearson, S., et al. (2012). Sonogashira mediated synthesis of 5-nitro-7-azaindole. Tetrahedron Letters, 53(37), 5011-5013. Available at: [Link]

  • Barreiro, E. J., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Digital Commons@University of Nebraska - Lincoln. Available at: [Link]

  • KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

  • Larock, R. C., & Yum, E. K. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. Journal of the American Chemical Society, 125(15), 4524-4525. Available at: [Link]

  • Bora, U., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances, 5, 23663-23668. Available at: [Link]

  • Gryba, J. B., et al. (2022). 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. The Journal of Organic Chemistry, 87(6), 4135–4144. Available at: [Link]

  • Alonso, D., et al. (2018). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene under continuous-flow conditions. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Alonso, D., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 203. Available at: [Link]

  • Smith, A. M., & Whiz, J. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(7), 1234-1237. Available at: [Link]

  • Guillaumet, G., et al. (2004). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Synthesis, 2004(13), 2141-2148. Available at: [Link]

  • Combes, S., et al. (2001). Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. Canadian Journal of Chemistry, 79(11), 1646-1658. Available at: [Link]

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Application Notes & Protocols: The Strategic Use of 3-Iodo-4-methyl-5-azaindole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Precision in Fragment-Based Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering a rational and efficient alternative to traditional high-throughput screening (HTS).[1] The FBDD paradigm begins with the identification of low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target.[1] These initial hits serve as high-quality starting points for structure-guided optimization into potent, selective, and drug-like lead molecules. The success of any FBDD campaign is fundamentally dependent on the quality and chemical diversity of the fragment library.[2] Within this context, certain molecular scaffolds have emerged as "privileged structures" due to their proven utility in generating successful clinical candidates.[3][4]

The azaindole core is one such privileged scaffold. As a bioisostere of both indole and purine systems, it offers unique physicochemical properties, including improved solubility and the ability to act as a hydrogen bond acceptor, which can enhance binding affinity and modulate pharmacokinetics.[3][5] This guide focuses on a specifically engineered fragment, 3-Iodo-4-methyl-5-azaindole , and its strategic applications in FBDD. We will explore the unique chemical attributes of this fragment, provide detailed protocols for its integration into a screening cascade, and discuss its role in accelerating hit-to-lead campaigns.

The Unique Advantages of 3-Iodo-4-methyl-5-azaindole

The strategic value of 3-Iodo-4-methyl-5-azaindole lies in the synergistic combination of its three key structural features: the 5-azaindole core, the C3-iodo substituent, and the C4-methyl group.

  • The 5-Azaindole Scaffold: The nitrogen atom in the six-membered ring distinguishes it from a standard indole. This modification can significantly enhance aqueous solubility and introduces a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is not available in its indole counterpart.[3] Several approved drugs, including the B-RAF inhibitor Vemurafenib, were derived from an azaindole fragment, highlighting the scaffold's success in FBDD.[6]

  • The C3-Iodo Group: A Halogen Bonding Powerhouse and Synthetic Handle: The iodine atom at the 3-position is the most critical feature for its application in FBDD. Contrary to the traditional view of halogens as simple hydrophobic substituents, heavier halogens like bromine and iodine can act as potent halogen bond donors .[7][8] This is due to an anisotropic distribution of electron density, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) on the halogen atom, opposite to the C-I covalent bond.[7][9] This σ-hole can engage in a highly directional, non-covalent interaction with a Lewis base (an electron donor) in the protein's binding pocket, such as the backbone carbonyl oxygen of an amino acid.[7][10] This provides a specific and potent interaction that can anchor the fragment in the binding site. Furthermore, the iodine atom serves as a versatile synthetic handle for subsequent optimization, readily participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the controlled "growth" of the fragment into adjacent pockets.[11][12]

  • The C4-Methyl Group: A Vector for Exploration: The methyl group provides a defined steric feature and a potential vector for synthetic elaboration. Its presence can help probe specific hydrophobic pockets within the binding site and influence the fragment's orientation.

Table 1: Physicochemical Properties of 3-Iodo-4-methyl-5-azaindole

PropertyValue (Predicted)Significance in FBDD
Molecular Weight~259.08 DaAdheres to the "Rule of Three" (MW < 300 Da) for fragments.[13][14]
cLogP~2.5Balances lipophilicity for binding with sufficient solubility.
Hydrogen Bond Donors1 (pyrrole N-H)Provides a key interaction point.
Hydrogen Bond Acceptors1 (pyridine N)Offers an additional interaction point over indole.
Halogen Bond Donor1 (Iodine)Enables strong, directional halogen bonding interactions.[10]
Rotatable Bonds0Low conformational entropy cost upon binding, leading to higher ligand efficiency.

Halogen_Bonding_Concept cluster_fragment 3-Iodo-4-methyl-5-azaindole cluster_protein Protein Backbone Fragment R-C-I SigmaHole δ+ σ-hole LonePair δ- Lewis Base SigmaHole->LonePair Halogen Bond (R-I···O=C) Acceptor O=C

Caption: Halogen bond formation via the σ-hole.

Application Workflow: A Validating Screening Cascade

To effectively leverage 3-Iodo-4-methyl-5-azaindole, a multi-tiered screening approach is essential to identify true binders and eliminate false positives.[15][16] This cascade ensures that resources are focused on the most promising hits for structural elucidation and chemical optimization.

Caption: A robust FBDD screening cascade.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for utilizing 3-Iodo-4-methyl-5-azaindole in a typical FBDD campaign.

Protocol 1: Fragment Quality Control (QC)

Rationale: Screening at high concentrations (µM to mM range) necessitates stringent QC to avoid false positives from impurities and to ensure fragment solubility under assay conditions.[2][17]

  • Identity and Purity Assessment:

    • Prepare a 10 mM stock solution of 3-Iodo-4-methyl-5-azaindole in d6-DMSO.

    • Acquire a 1D ¹H-NMR spectrum. Verify that the observed shifts and coupling patterns match the expected structure and that purity is >95%.

    • Analyze the stock solution via LC-MS to confirm the correct mass and purity.

  • Solubility Assessment:

    • Prepare a saturated solution of the fragment in the final assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Incubate for 1-2 hours at room temperature.

    • Centrifuge to pellet any undissolved solid.

    • Determine the concentration of the supernatant using a calibrated UV-Vis spectrophotometer or by NMR with an internal standard. The fragment should be soluble at concentrations well above the planned screening concentration.

Protocol 2: Primary Screening via Thermal Shift Assay (TSA / DSF)

Rationale: TSA is a rapid, high-throughput method ideal for primary screening.[18][19] It detects ligand binding by measuring changes in the protein's thermal stability (melting temperature, Tm).[] A positive Tm shift indicates that the fragment stabilizes the protein, suggesting a binding event.[21]

  • Preparation:

    • Dilute the target protein to a final concentration of 2-5 µM in the assay buffer.

    • Prepare a 20X solution of a fluorescent dye (e.g., SYPRO Orange) in the assay buffer.

    • Dilute the 3-Iodo-4-methyl-5-azaindole stock to a screening concentration (e.g., 200 µM) in the assay buffer containing 1-2% DMSO. Prepare a "buffer + DMSO" control.

  • Assay Plate Setup (384-well format):

    • To each well, add:

      • 10 µL of the protein solution.

      • 5 µL of the 20X dye solution.

      • 5 µL of the fragment solution or control.

    • Seal the plate and centrifuge briefly to mix.

  • Data Acquisition:

    • Place the plate in a quantitative PCR (qPCR) instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.

  • Data Analysis:

    • Plot fluorescence versus temperature. The Tm is the inflection point of the sigmoidal curve.

    • Calculate the thermal shift (ΔTm) = Tm (protein + fragment) - Tm (protein + control).

    • A ΔTm > 2 °C is typically considered a promising initial hit for further validation.

Table 2: Hypothetical Thermal Shift Assay Results

CompoundScreening Conc. (µM)Tm (°C)ΔTm (°C)Hit Status
DMSO Control1%52.3--
Negative Control Fragment20052.5+0.2No Hit
3-Iodo-4-methyl-5-azaindole 200 55.8 +3.5 Hit
Protocol 3: Hit Validation using Surface Plasmon Resonance (SPR)

Rationale: SPR is a sensitive, label-free biophysical technique that provides real-time kinetic and affinity data (Kᴅ, kₐ, k𝒹), making it an excellent orthogonal method for hit validation.[22][23][24] It helps eliminate false positives from the primary screen, such as those caused by aggregation or non-specific binding.[22]

  • Chip Preparation:

    • Immobilize the target protein onto a sensor chip (e.g., CM5) via amine coupling to achieve a density of ~8,000-12,000 Response Units (RU).

    • Use a reference flow cell, either blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a serial dilution of 3-Iodo-4-methyl-5-azaindole in running buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO, pH 7.5), typically from 100 µM down to ~1 µM.

    • Inject the fragment solutions over the target and reference surfaces for a set association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

    • Regenerate the surface between cycles if necessary.

  • Data Analysis:

    • Double-reference the sensorgrams by subtracting the reference channel data and a buffer-only injection.

    • Fit the concentration-dependent binding responses to a steady-state affinity model or a 1:1 kinetic model to determine the equilibrium dissociation constant (Kᴅ).

    • A confirmed Kᴅ in the expected range for fragments (10 µM - 1 mM) validates the hit.

Protocol 4: Structural Elucidation via X-ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex is the ultimate goal of the screening phase.[13][25] It provides definitive proof of binding and reveals the precise atomic interactions, which is crucial for rational, structure-based drug design.[26][27][28]

  • Crystal Preparation:

    • Grow crystals of the apo-protein to a suitable size (e.g., >50 µm) using vapor diffusion (sitting or hanging drop) methods.

  • Fragment Soaking:

    • Prepare a soaking solution containing 3-Iodo-4-methyl-5-azaindole at a high concentration (e.g., 1-10 mM, limited by solubility) in a cryo-protectant-compatible buffer.

    • Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The short incubation time is often sufficient for small fragments.

  • Data Collection and Structure Solution:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.

    • Carefully analyze the resulting electron density maps to unambiguously identify the bound fragment and its orientation. The high electron density of the iodine atom often makes it clearly visible in the map, aiding in the correct placement of the fragment.

Caption: Hit-to-lead optimization workflow.

Conclusion

3-Iodo-4-methyl-5-azaindole is not merely another small molecule; it is a strategically designed tool for modern drug discovery. Its privileged azaindole core offers favorable physicochemical properties, while its C3-iodo group provides the dual functionality of a potent halogen bond donor and a versatile synthetic handle. By integrating this fragment into a robust, multi-tiered screening cascade that progresses from high-throughput biophysical assays to high-resolution structural biology, researchers can significantly enhance the efficiency and success rate of their FBDD campaigns. The detailed structural insights gained from hits like 3-Iodo-4-methyl-5-azaindole provide a clear and rational path for transforming low-affinity fragments into high-potency clinical candidates.

References

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Vertex AI Search.
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Vertex AI Search.
  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. ACS Publications. Available at: [Link]

  • Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PMC.
  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. Available at: [Link]

  • Thermal Shift Assays | Charles River. Charles River. Available at: [Link]

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications. Available at: [Link]

  • X-ray Crystallography Fragment Screening. Selvita. Available at: [Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. PMC.
  • Fragment Screening | Drug Discovery. Sygnature Discovery. Available at: [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. Available at: [Link]

  • Key contemporary considerations for halogens in drug discovery. Taylor & Francis Online. Available at: [Link]

  • Fragment-Based Lead Discovery Using X-ray Crystallography. ACS Publications. Available at: [Link]

  • Design, quality and validation of the EU-OPENSCREEN fragment library poised to a high-throughput screening collection. RSC Publishing. Available at: [Link]

  • Fragment-based lead discovery using X-ray crystallography. PubMed. Available at: [Link]

  • A three-stage biophysical screening cascade for fragment-based drug discovery. ResearchGate. Available at: [Link]

  • Halogen bonding for rational drug design and new drug discovery. PubMed. Available at: [Link]

  • NMR-based Fragment Screening for Drug Discovery. Bruker. Available at: [Link]

  • Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. Available at: [Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PMC. Available at: [Link]

  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. Available at: [Link]

  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. Available at: [Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS One. Available at: [Link]

  • Practical Aspects of NMR-Based Fragment Screening. ScienceDirect. Available at: [Link]

  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. ACS Publications. Available at: [Link]

  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Diva-Portal.org. Available at: [Link]

  • Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Bentham Science. Available at: [Link]

  • Interrogating fragments using a protein thermal shift assay. UQ eSpace - The University of Queensland. Available at: [Link]

  • Thermal‐shift assay for fragment library screening. ResearchGate. Available at: [Link]

  • NMR quality control of fragment libraries for screening. PMC. Available at: [Link]

  • Fragment library design. Stanford Medicine. Available at: [Link]

  • Building a Fragment Collection. Cambridge MedChem Consulting. Available at: [Link]

  • Azaindole Therapeutic Agents. PMC. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. Available at: [Link]

  • SYNTHESIS AND CYTOTOXIC EVALUATION OF NOVEL AZA INDOLE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

  • Fragment Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. IntechOpen. Available at: [Link]

  • Preparation method of 3-iodo-5-bromo-4, 7-diazaindole. Google Patents.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. Available at: [Link]

  • Fragment-Based Drug Discovery: Emerging Strategies and Applications. Hilaris Publisher. Available at: [Link]

  • Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. Amazon AWS. Available at: [Link]

  • Synthesis of Azaindoles. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Overcoming solubility issues with 3-Iodo-4-methyl-5-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Iodo-4-methyl-5-azaindole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming potential solubility challenges with this compound. This guide synthesizes established principles of medicinal chemistry and formulation science to offer practical, field-proven strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for dissolving 3-Iodo-4-methyl-5-azaindole?

A1: For initial stock solutions, it is recommended to start with common organic solvents. Given the heterocyclic aromatic nature of 3-Iodo-4-methyl-5-azaindole, the following solvents are good starting points:

  • Dimethyl sulfoxide (DMSO): Typically the first choice for creating high-concentration stock solutions for high-throughput screening due to its strong solubilizing power for a wide range of compounds.[1]

  • N,N-Dimethylformamide (DMF): Another polar aprotic solvent with excellent solubilizing properties, often used interchangeably with DMSO.

  • Methanol (MeOH) or Ethanol (EtOH): These polar protic solvents can be effective, particularly if downstream applications are sensitive to residual DMSO.

It is crucial to prepare a small test solution to confirm solubility at your desired concentration before preparing a large batch.

Q2: My experimental protocol requires an aqueous buffer. How should I approach dilution from an organic stock solution?

A2: Diluting an organic stock solution into an aqueous buffer is a critical step where precipitation can occur. To minimize this risk:

  • Limit Organic Solvent Concentration: Aim for a final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer to be less than 1%, and ideally below 0.5%. High concentrations of organic solvents can be toxic to cells and may affect experimental outcomes.

  • Use Vigorous Mixing: Add the stock solution dropwise into the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion helps to prevent the compound from crashing out of solution.

  • Consider a "Solvent-First" or "Aqueous-First" Test: Empirically determine if adding the stock to the buffer or vice-versa yields a better result.

Q3: Can the pH of my aqueous buffer influence the solubility of 3-Iodo-4-methyl-5-azaindole?

A3: Yes, pH can significantly impact the solubility of compounds with ionizable groups. The 5-azaindole scaffold contains a pyridine nitrogen which is basic and can be protonated at acidic pH.

  • Acidic pH: Lowering the pH of the aqueous buffer (e.g., to pH 4-6) may increase the solubility of 3-Iodo-4-methyl-5-azaindole by forming a more soluble salt.[2][3] This is a common strategy for compounds with basic centers.[4][5]

  • Neutral to Basic pH: At physiological pH (~7.4) and higher, the compound will likely be in its less soluble, free-base form.

A simple pH solubility screen is recommended. Prepare small aliquots of your intended buffer at different pH values and test the solubility of the compound.

Q4: Are there any general structural considerations for azaindoles that affect their solubility?

A4: Azaindoles are bioisosteres of indoles and are often employed in medicinal chemistry to improve physicochemical properties.[6][7] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can enhance interaction with water and potentially improve aqueous solubility compared to the corresponding indole.[6][8] However, the overall solubility is still highly dependent on the complete molecular structure, including other substituents and the crystal lattice energy.[8]

Troubleshooting Guide: Overcoming Solubility Issues

This section provides systematic approaches to address solubility challenges with 3-Iodo-4-methyl-5-azaindole.

Issue 1: Compound is poorly soluble in common organic solvents (DMSO, DMF, EtOH).

This is a common challenge for lipophilic, "grease ball" type molecules which may have high melting points.[1]

Workflow for Enhancing Organic Solubility:

G A Start: Precipitation in Aqueous Buffer B Is pH modification an option for your assay? A->B C Adjust buffer pH to 4-6. Test solubility. B->C Yes D Is a co-solvent system permissible? B->D No C->D Not Soluble H Success! C->H Soluble E Use a co-solvent like PEG-400 or Solutol HS 15. (Final concentration <5%) D->E Yes F Consider formulation with Cyclodextrins. D->F No E->F Not Soluble E->H Soluble G Prepare a complex with HP-β-CD or SBE-β-CD. F->G Yes I Consult with formulation specialist. F->I No G->H Soluble G->I Not Soluble

Caption: Decision tree for enhancing aqueous solubility.

Detailed Methodologies:

  • pH Adjustment:

    • Protocol: Prepare a series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8). Add the stock solution of 3-Iodo-4-methyl-5-azaindole to each and observe for precipitation.

    • Causality: The basic nitrogen on the 5-azaindole ring can be protonated in acidic conditions, forming a more polar and thus more water-soluble salt. [2][3]

  • Use of Co-solvents and Surfactants:

    • Protocol: Prepare the final aqueous solution containing a low percentage (1-5%) of a pharmaceutically acceptable co-solvent or surfactant before adding the compound's stock solution.

    • Recommended Excipients:

      • Co-solvents: Polyethylene glycol 400 (PEG-400), Propylene glycol. These are water-miscible organic solvents that can increase the solubility of hydrophobic compounds. [5] * Surfactants: Polysorbate 80 (Tween® 80), Kolliphor® EL (Cremophor® EL). Surfactants form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility. [5] * Data Summary for Co-solvent/Surfactant Screening:

        Excipient Concentration Range Observations (Visual) Cell Viability (if applicable)
        PEG-400 1-5% (v/v) Record observations Record observations
        Tween® 80 0.1-1% (v/v) Record observations Record observations

        | Kolliphor® EL | 0.1-1% (v/v) | Record observations | Record observations |

  • Complexation with Cyclodextrins:

    • Protocol: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment. [2][9] 1. Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) in your aqueous buffer. 2. Slowly add the 3-Iodo-4-methyl-5-azaindole stock solution to the CD solution while stirring. 3. Allow the mixture to equilibrate (e.g., stir for 1-2 hours at room temperature).

    • Causality: The lipophilic azaindole portion of the molecule can partition into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the CD ensures the entire complex remains in solution.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.).
  • Enhancing the bioavailability of poorly soluble drugs | Pharmaceutical Technology. (2025, March 12).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key. (2017, May 8).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Improving solubility via structural modification - ResearchGate. (2025, August 10).
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Azaindoles in Medicinal Chemistry - PharmaBlock. (n.d.).
  • Azaindole Therapeutic Agents - PMC - NIH. (n.d.).

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Stability of 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine

A Guide to Understanding and Troubleshooting Stability in Acidic Conditions

Welcome to the technical support guide for 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine. As a key building block in medicinal chemistry and drug development, particularly in the synthesis of kinase inhibitors, understanding its chemical stability is paramount to ensuring the integrity of your experimental results and the quality of your final products.[1][2][3] This guide, presented in a question-and-answer format, addresses common concerns and provides robust, field-proven methodologies for assessing the stability of this compound in acidic environments.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary stability concerns for 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine in an acidic medium?

When 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine is exposed to acidic conditions, its stability can be compromised through several potential degradation pathways. The core structure, an isomer of azaindole, combines an electron-rich pyrrole ring with an electron-deficient pyridine ring, leading to a unique reactivity profile.

The primary points of concern are:

  • Protonation of the Pyridine Nitrogen: The most basic site on the molecule is the nitrogen atom in the pyridine ring (N5). In an acidic environment, this nitrogen will be readily protonated.[4] This protonation significantly alters the electronic properties of the entire bicyclic system, making the rings more electron-deficient and potentially influencing the stability of the substituents.

  • Acid-Catalyzed De-iodination: The carbon-iodine (C-I) bond at the 3-position of the pyrrole ring is a potential liability. While aromatic C-I bonds are generally stable, the protonation of the pyridine ring can increase the electrophilicity of the pyrrole ring, potentially making the C-I bond susceptible to cleavage, especially under harsh acidic conditions or in the presence of nucleophiles.[5][6] This would result in the formation of the corresponding de-iodinated compound, 4-methyl-1H-pyrrolo[3,2-c]pyridine.

  • Pyrrole Ring Degradation: The pyrrole ring, while part of an aromatic system, is generally less stable in strong acid compared to benzene or pyridine.[7] Under forcing acidic conditions (e.g., high temperature, concentrated acid), polymerization or ring-opening can occur, leading to a complex mixture of degradation products.

cluster_main 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine cluster_instability Potential Sites of Acid-Induced Instability mol p1 1. Protonation Site (Most Basic Center) p1:s->mol:n p2 2. C-I Bond Cleavage (De-iodination) p2:w->mol:e p3 3. Pyrrole Ring (Potential for Degradation) p3:e->mol:w G start Prepare 1 mg/mL Stock Solution stress Mix Stock with 1.0 M HCl (Acid Stress Sample) start->stress control Mix Stock with H2O (Control Sample) start->control incubate Incubate Samples at 60°C stress->incubate control->incubate timepoint Collect Aliquots at 0, 2, 4, 8, 24h incubate->timepoint neutralize Neutralize Aliquot with NaOH timepoint->neutralize analyze Analyze via Stability-Indicating HPLC-UV/MS neutralize->analyze end Calculate % Degradation & Assess Mass Balance analyze->end

Sources

Technical Support Center: Purification of 4-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the common challenge of removing iodine-based impurities from 4-methyl-1H-pyrrolo[3,2-c]pyridine derivatives. These heterocyclic scaffolds are pivotal in medicinal chemistry, and achieving high purity is critical for reliable downstream applications.[1][2][3]

Frequently Asked Questions (FAQs)
Q1: Why are iodine impurities a frequent issue with 4-methyl-1H-pyrrolo[3,2-c]pyridine derivatives?

A1: Iodine-based impurities are common due to the synthetic routes used to construct or functionalize the pyrrolopyridine core. Many syntheses employ iodinated intermediates (e.g., 2-bromo- or 2-iodo-pyrrolo[3,2-c]pyridines) for cross-coupling reactions like Suzuki or Sonogashira couplings.[2][4] Incomplete reactions can leave behind these iodinated starting materials. Furthermore, side reactions or the use of iodine-containing reagents can generate elemental iodine (I₂) or hydrogen iodide (HI), which can contaminate the final product.[5][6]

Q2: What are the primary types of iodine impurities I should be aware of?

A2: You will typically encounter two main categories of iodine impurities:

  • Elemental Iodine (I₂): This impurity imparts a distinct yellow to brownish-purple color to the product, even at trace levels. It often arises from oxidation of iodide ions or as a byproduct of certain iodination reactions.

  • Covalently-Bound Iodine: This refers to organic molecules containing iodine. The most common culprits are unreacted iodinated starting materials or intermediates. These impurities are often structurally similar to the desired product, making them challenging to separate.[7]

Q3: My crude product has a persistent yellow/brown color. What is the most direct way to address this before attempting more complex purification?

A3: A persistent color strongly suggests the presence of elemental iodine (I₂). The most effective initial step is a chemical quench during the aqueous workup. Washing your organic layer with a mild reducing agent will convert the colored I₂ into colorless, water-soluble iodide (I⁻).

Recommended Procedure: During your workup, wash the organic layer one or two times with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). The thiosulfate ion rapidly reduces iodine to iodide, which is then partitioned into the aqueous phase and removed.[8] This simple step can significantly decolorize your crude product and simplify subsequent purification.

Troubleshooting Guides: From Common Issues to Advanced Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed, field-proven solutions.

Issue 1: After a sodium thiosulfate wash, my product is colorless, but NMR and LC-MS analysis still show a significant impurity with a mass consistent with an iodinated precursor.

This is a classic co-elution problem where the impurity has a polarity very similar to your target compound.

Potential Cause & Mechanistic Explanation: The structural similarity between your desired 4-methyl-1H-pyrrolo[3,2-c]pyridine derivative and its iodinated precursor means they will have very similar affinities for the stationary phase (e.g., silica gel) and solubilities in common solvent systems. The bulky, electron-rich iodine atom does not always confer a large enough polarity difference for easy separation by standard column chromatography.

Troubleshooting Workflow:

G cluster_0 Purification Strategy Optimization start Impurity Co-elutes with Product (Confirmed by NMR/LC-MS) chromatography Strategy 1: Modify Column Chromatography start->chromatography recrystallization Strategy 2: Attempt Recrystallization start->recrystallization solvent_system A1: Optimize Mobile Phase - Change solvent polarity (e.g., DCM/MeOH) - Add a modifier (e.g., 0.5% Et3N) chromatography->solvent_system Is the compound stable on silica? solvent_screen B1: Perform a Solvent Screen - Test solubility in various solvents (e.g., EtOH, IPA, EtOAc, Toluene) recrystallization->solvent_screen stationary_phase A2: Change Stationary Phase - Switch from silica to alumina (neutral or basic) - Use reverse-phase (C18) HPLC solvent_system->stationary_phase If separation is still poor end Pure Product Isolated stationary_phase->end antisolvent B2: Use Solvent/Antisolvent System - Dissolve in a good solvent (e.g., DCM) - Slowly add a poor solvent (e.g., Hexane) solvent_screen->antisolvent If single solvent fails antisolvent->end

Caption: Troubleshooting workflow for separating co-eluting iodinated impurities.

Detailed Solutions:

  • Strategy 1: Modify Column Chromatography

    • Optimize the Mobile Phase: Standard solvent systems like ethyl acetate/hexanes may not provide sufficient resolution.[9] Explore alternatives with different selectivities. A gradient of methanol in dichloromethane is often effective for nitrogen-containing heterocycles.[10]

    • Add a Modifier: The basic nitrogen on the pyridine ring can interact strongly with acidic silica gel, causing peak tailing. Adding a small amount (0.5-1%) of triethylamine (Et₃N) to your eluent can neutralize the acidic sites on the silica, leading to sharper peaks and potentially improving separation from the less basic iodinated impurity.[10][11]

    • Change the Stationary Phase: If your compound is sensitive to acidic silica, consider using neutral or basic alumina.[10] For very challenging separations, preparative reverse-phase HPLC (C18 silica) is an excellent option, as it separates compounds based on hydrophobicity, which can be significantly different between your product and the iodinated impurity.[12]

  • Strategy 2: Attempt Recrystallization Recrystallization is a powerful technique for purifying solid compounds, often yielding material of very high purity.[13]

    • Solvent Screening: The key is to find a solvent that dissolves your compound and the impurity to different extents.[14] An ideal solvent will dissolve your product well at high temperatures but poorly at room temperature. Test small amounts in various solvents like ethanol, isopropanol, acetonitrile, or ethyl acetate.

    • Solvent/Antisolvent Method: If a single solvent is not effective, try a solvent/antisolvent system. Dissolve your crude material in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., DCM or THF). Then, slowly add a "poor" solvent (an "antisolvent" in which it is insoluble, e.g., hexanes or diethyl ether) until the solution becomes cloudy. Gently warm the mixture until it is clear again, then allow it to cool slowly.[15]

Issue 2: My reaction is complete, but I am left with a complex mixture containing residual iodine and potential HI-adducts.

In some cases, hydrogen iodide (HI) generated in situ can cause side reactions or form salts with the basic pyrrolopyridine nitrogen.

Potential Cause & Mechanistic Explanation: HI is a strong acid and can protonate the basic sites on your molecule, changing its solubility and chromatographic behavior. In some cases, it can also add across sensitive functional groups.[6] Using a scavenger that can neutralize both I₂ and HI can be beneficial.

Troubleshooting Workflow: Chemical Scavenging

G start Complex mixture with I₂ and potential HI byproducts workup Aqueous Workup Step start->workup thiosulfate_wash 1. Add 10% aq. Na₂S₂O₃ wash (Removes I₂) workup->thiosulfate_wash bicarb_wash 2. Add saturated aq. NaHCO₃ wash (Removes HI/H⁺) thiosulfate_wash->bicarb_wash brine_wash 3. Add Brine wash (Breaks emulsions, removes water) bicarb_wash->brine_wash dry Dry organic layer (Na₂SO₄ or MgSO₄) brine_wash->dry concentrate Concentrate in vacuo dry->concentrate purify Proceed to Chromatography/ Recrystallization concentrate->purify

Caption: Recommended aqueous workup sequence for removing both I₂ and HI.

Detailed Solutions:

  • Modified Aqueous Workup: A multi-step wash is highly effective.

    • First, wash with 10% aq. Na₂S₂O₃ to remove elemental iodine (I₂).

    • Second, wash with saturated aq. sodium bicarbonate (NaHCO₃) . This mild base will neutralize any acidic HI, converting it to sodium iodide (NaI), which is readily removed in the aqueous layer. It will also deprotonate any protonated product, ensuring it remains in the organic phase.

    • Finally, wash with brine (saturated aq. NaCl) . This helps to remove residual water from the organic layer and break any emulsions that may have formed.[16]

  • Use of Solid-Phase Scavengers: For non-aqueous conditions, polymer-supported scavengers can be used. For instance, a polymer-supported carbonate or amine resin could be stirred with the reaction mixture before filtration to remove HI. While effective, this is often a more specialized and costly approach.[17]

Detailed Experimental Protocols
Protocol A: Optimized Flash Column Chromatography

This protocol assumes a basic compound prone to tailing on standard silica gel.

  • Preparation:

    • Select a column of appropriate size for your sample amount (aim for a sample-to-silica ratio of 1:50 to 1:100 by weight).

    • Prepare your mobile phase. Start with a non-polar system (e.g., 100% Hexanes) and a polar system (e.g., 99% Ethyl Acetate / 1% Triethylamine).

  • Column Packing (Slurry Method):

    • Add silica gel to a beaker and suspend it in the initial, non-polar eluent to create a slurry.

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, well-packed bed.[18] Do not let the silica run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a strong solvent, add a small amount of silica gel, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexanes:EtOAc + 1% Et₃N).

    • Gradually increase the polarity of the mobile phase (gradient elution) while monitoring the fractions by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

ParameterRecommendation for PyrrolopyridinesRationale
Stationary Phase Silica Gel (default), Neutral AluminaAlumina is preferred if the compound shows degradation on acidic silica.[10]
Mobile Phase A Hexanes or HeptaneNon-polar component.
Mobile Phase B Ethyl Acetate or Dichloromethane/Methanol (9:1)Polar component. DCM/MeOH offers different selectivity.[10]
Modifier 0.5-1% Triethylamine (Et₃N)Suppresses interaction with acidic silica sites, reducing peak tailing.[11]
Protocol B: Recrystallization by Solvent/Antisolvent Method
  • Solvent Selection: Through small-scale trials, identify a "good" solvent (e.g., Dichloromethane, Ethyl Acetate, THF) and a "poor" or "antisolvent" (e.g., Hexanes, Heptane, Diethyl Ether).[15]

  • Dissolution: Place the crude solid in a clean Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.

  • Addition of Antisolvent: While the solution is still warm, add the "antisolvent" dropwise with swirling until you observe persistent cloudiness (precipitation).

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again. This brings the solution to its saturation point.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in a refrigerator (4 °C) or freezer (-20 °C). Slow cooling promotes the formation of larger, purer crystals.[14]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold "antisolvent" to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

References
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Google Patents. (n.d.). USRE34281E - Removal of iodine or ioidide impurities.
  • Reddit. (2018). Suzuki purification problem. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2005). Glycal Scavenging in the Synthesis of Disaccharides Using Mannosyl Iodide Donors. ACS Publications. Retrieved from [Link]

  • MDPI. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Retrieved from [Link]

  • PubMed. (1997). The protective role of some antioxidants and scavengers on the free radicals-induced inhibition of the liver iodothyronine 5'-monodeiodinase activity and thiols content. Retrieved from [Link]

  • Agilent. (2011). Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. Retrieved from [Link]

  • ACS Publications. (1978). Iodine as a Scavenger of Radiolytic Products in Liquid n-Hexane. Retrieved from [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from [Link]

  • ETDEWEB. (1996). Iodine as a radical scavenger in the radiolysis of cyclopentane. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • ResearchGate. (2025). Carbodiimides as Acid Scavengers in Aluminum Triiodide Induced Cleavage of Alkyl Aryl Ethers. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.2: Background. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • PMC. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from [Link]

  • ResearchGate. (2019). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]

  • PubMed. (2007). Stability of New Analgesic Active Compound, pyrrolo-[3,4-c]pyridine Derivative, in Aqueous Solutions. Retrieved from [Link]

  • YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin-‐2(3H)-‐one by Cu(II)-‐Mediated Direct Oxidative Coupling. Retrieved from [Link]

  • PMC. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]

  • Journal of Molecular Science. (2025). pdf. Retrieved from [Link]

  • ACS Publications. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Retrieved from [Link]

  • YouTube. (2025). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. Retrieved from [Link]

  • PMC. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • Royal Society of Chemistry. (2015). Iodine catalyzed one-pot synthesis of highly substituted N-methyl pyrrole via [3+2] annulation and their. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Handling 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine. This document provides researchers, scientists, and drug development professionals with in-depth guidance, troubleshooting, and best practices for handling this valuable synthetic intermediate. Given its structural features as an iodo-aza-indole, this compound is presumed to be sensitive to moisture, which can critically impact the success of subsequent high-value experiments such as cross-coupling reactions. This guide is designed to explain the causality behind proper handling techniques and provide self-validating protocols to ensure experimental integrity and reproducibility.

Core Principles: Understanding Moisture Sensitivity

The primary challenge when working with 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine is not necessarily its rapid decomposition upon brief exposure to air, but rather its hygroscopic nature and the significant, often yield-destroying, impact that trace moisture can have on downstream applications. The N-H group of the pyrrole ring and the nitrogen on the pyridine ring can participate in hydrogen bonding, potentially attracting atmospheric water.

This absorbed moisture can act as a potent poison in many catalytic systems or as a quenching agent for organometallic reagents. Therefore, successful experiments depend on the rigorous exclusion of atmospheric moisture from all reagents, solvents, and apparatus. The foundational pillars of this approach are:

  • Meticulously Dried Glassware: Laboratory glassware contains a thin film of adsorbed moisture that must be removed before use.[1][2]

  • Anhydrous Solvents and Reagents: The purity of your reaction inputs is paramount.

  • Inert Atmosphere Operations: All manipulations should be performed under a dry, inert gas like nitrogen or argon to prevent exposure to atmospheric oxygen and humidity.[2][3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered by users in a direct question-and-answer format.

Storage & Stability

Q1: What are the ideal long-term storage conditions for 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine?

A1: To maintain the integrity and reactivity of the compound, it must be stored under controlled conditions. Based on data for structurally similar iodo-aza-indoles, the following conditions are recommended.[4][5]

Parameter Condition Rationale
Temperature 2-8°CReduces the rate of potential slow degradation pathways.
Atmosphere Store under Argon or NitrogenPrevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed vial, preferably with a PTFE-lined capCreates a physical barrier against moisture ingress.
Light Protect from light (amber vial)Aromatic iodides can be light-sensitive over time.
Handling & Dispensing

Q2: My compound is a solid. How can I accurately weigh and dispense it without introducing moisture?

A2: Handling the solid reagent is a critical control point. The ideal method depends on the equipment available.

  • Best Method (Glove Box): If available, perform all manipulations, including weighing, inside a glove box with a dry, inert atmosphere.[3] This is the most reliable way to exclude moisture.

  • Standard Laboratory Method (Inert Gas Blanket): If a glove box is not available, you can weigh the reagent quickly in the open and immediately place it under an inert atmosphere in the reaction vessel. For more sensitive applications, weigh the material into the flask, then subject the flask to several vacuum/inert gas backfill cycles to remove adsorbed moisture and air.

Below is a workflow to guide your decision-making process.

G start Dispense Solid Reagent glovebox_q Is a glove box available? start->glovebox_q gb_path Weigh and handle entirely within glove box. glovebox_q->gb_path Yes quick_weigh Weigh solid quickly on a balance. Immediately add to reaction flask. glovebox_q->quick_weigh No gb_yes YES gb_end Optimal moisture exclusion gb_path->gb_end gb_no NO purge Assemble flask, seal with septum, and purge with inert gas. quick_weigh->purge purge_details Perform 3x vacuum/ inert gas backfill cycles. purge->purge_details no_gb_end Proceed with reaction setup. purge_details->no_gb_end

Caption: Workflow for dispensing the solid reagent.

Q3: I need to prepare a stock solution for multiple reactions. What is the correct procedure?

A3: Preparing a stock solution requires the use of anhydrous solvent and inert atmosphere techniques.

  • Glassware Preparation: Ensure the volumetric flask or Schlenk flask to be used is oven-dried and cooled under a stream of inert gas.[1]

  • Solid Transfer: Weigh the required amount of 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine and transfer it to the dried flask under a positive pressure of nitrogen or argon.

  • Solvent Addition: Use a commercially available anhydrous solvent (e.g., in a Sure/Seal™ bottle).[1][6] Transfer the solvent to your flask via a dry syringe or a double-tipped needle (cannula).

  • Storage: Store the solution in the sealed flask at 2-8°C, under an inert atmosphere, and protected from light. Ensure the septum is in good condition or use a glass stopper secured with a clip.

Recognizing Degradation & Troubleshooting

Q4: How can I tell if my batch of 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine has been compromised by moisture?

A4: While subtle degradation may only be detectable by analytical methods, there are several indicators of potential contamination.

Indicator Type Observation Potential Implication
Visual Change in color (e.g., darkening, yellowing), clumping of solid, "wet" appearance.Suggests possible hydrolysis or oxidative degradation.
Physical Difficulty in achieving full dissolution in a known anhydrous solvent.May indicate the presence of insoluble hydrolysis byproducts.
Analytical (TLC) Appearance of new, more polar spots that were not present in the original material.Direct evidence of new chemical species being formed.
Analytical (¹H NMR) Broadening of peaks, especially the N-H proton; appearance of new, unidentifiable signals.Indicates chemical exchange with D₂O (if present) or degradation.

Q5: My Suzuki or Buchwald-Hartwig coupling reaction is failing or giving very low yields. Could moisture be the cause?

A5: Absolutely. These reactions are notoriously sensitive to moisture. If you are experiencing issues, use the following checklist to identify potential sources of water contamination.

Area of Concern Check Point Corrective Action
Reagents Was the 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine handled under inert gas?Review handling procedure; use a fresh vial if compromise is suspected.
Is the boronic acid/ester or amine coupling partner dry?Dry in a vacuum oven if stable; handle under inert conditions.
Solvents Was a new or properly stored bottle of anhydrous solvent used?Use a fresh bottle of high-quality anhydrous solvent. Do not use solvents that have been opened multiple times over a long period.
Catalyst System Are the palladium catalyst and ligands sensitive to air/moisture?Many phosphine ligands are easily oxidized. Handle in a glove box or under a strict inert atmosphere.
Base Is the base (e.g., K₂CO₃, Cs₂CO₃) anhydrous?Some inorganic bases can be hygroscopic. Dry thoroughly in an oven before use and store in a desiccator.
Apparatus Was all glassware oven-dried and cooled under inert gas?Re-dry all glassware and ensure no leaks in the reaction setup (check septa, joints, and tubing).[1][2]
Atmosphere Was a positive pressure of inert gas maintained throughout the entire reaction?Ensure the bubbler indicates a slight positive pressure; check for leaks.[2]

Key Experimental Protocols

Protocol 1: Preparation of Glassware for Moisture-Sensitive Reactions
  • Clean all required glassware (reaction flask, stir bar, condenser, etc.) with an appropriate solvent and dry completely.

  • Place the glassware in an oven at >125°C for a minimum of 4 hours, or preferably overnight.[1]

  • Assemble the main reaction apparatus (e.g., flask and condenser) while still hot and immediately place it under a stream of dry nitrogen or argon.

  • Allow the apparatus to cool to room temperature under the inert gas stream. Lightly grease all glass joints to ensure a good seal.[1]

Protocol 2: Transfer of Anhydrous Solvent via Syringe

G cluster_setup Setup cluster_transfer Transfer s1 Obtain oven-dried syringe and long needle. s2 Purge syringe and needle with inert gas (10x flush). s1->s2 s3 Insert needle into rubber stopper to keep dry until use. s2->s3 t1 Puncture septum of Sure/Seal™ solvent bottle. t2 Insert separate needle attached to inert gas line (low pressure). t1->t2 t3 Withdraw desired volume of solvent. Gas pressure will assist filling. t2->t3 t4 Remove syringe and immediately transfer solvent to reaction flask. t3->t4

Caption: Syringe transfer of anhydrous solvent.

  • Prepare the Syringe: Use an oven-dried syringe and a long needle. Flush the syringe assembly at least 10 times with dry nitrogen or argon.[1]

  • Prepare the Solvent Bottle: Puncture the septum of the Sure/Seal™ or AcroSeal™ bottle with a needle connected to a low-pressure inert gas line to create a positive pressure.

  • Withdraw the Solvent: Insert the dry syringe needle into the bottle. The positive pressure will help fill the syringe. Do not pull back forcefully on the plunger, as this can create leaks.[3]

  • Transfer: Once the desired volume is collected, withdraw the syringe and quickly transfer the solvent into the prepared reaction flask.

References

  • Handling air-sensitive reagents AL-134 - MIT. [Link]

  • The Manipulation of Air-Sensitive Compounds - Thieme. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations - Fisher Scientific. [Link]

  • 3-Iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine - MySkinRecipes. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level - Atmospheric Chemistry and Physics. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine . It is designed for researchers requiring rigorous structural verification and impurity profiling.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists Status: Reference-Derived Technical Analysis

Part 1: Structural Anatomy & Logic

To interpret the NMR spectrum accurately, one must first master the specific numbering and electronic environment of the 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold. Unlike standard indoles, the pyridine nitrogen at position 5 significantly alters chemical shifts.

Structural Visualization

The following diagram details the IUPAC numbering used throughout this guide. Note the critical substitution points: Iodine at C3 and Methyl at C4 .

G cluster_legend Substituent Effects N1 NH (1) C2 CH (2) N1->C2 C3 C-I (3) C2->C3 double C3a C (3a) C3->C3a C3a->N1 C4 C-Me (4) C3a->C4 N5 N (5) C4->N5 C6 CH (6) N5->C6 double C7 CH (7) C6->C7 C7a C (7a) C7->C7a double C7a->N1 C7a->C3a Note1 C4-Methyl: Deshielded by N5 (Singlet, ~2.7 ppm) Note2 C3-Iodine: Removes H3 signal (Key Reaction Monitor)

Figure 1: Connectivity and numbering of the 3-iodo-4-methyl-5-azaindole scaffold.

Part 2: Comparative Spectral Analysis

This section objectively compares the target molecule against its precursors and potential isomers. This "differential diagnosis" approach is the most robust method for confirming successful synthesis.

Target vs. Precursor (Reaction Monitoring)

Precursor: 4-methyl-1H-pyrrolo[3,2-c]pyridine Target: 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine

The most definitive evidence of successful iodination is the disappearance of the H-3 proton signal.

FeaturePrecursor (Starting Material)Target (Product)Causality
H-3 Signal Multiplet/Triplet (~6.6 ppm) ABSENT Electrophilic aromatic substitution replaces H-3 with Iodine.
H-2 Signal Doublet/Multiplet (Coupled to H-3)Sharp Singlet (~7.6 ppm) Loss of vicinal coupling to H-3 simplifies H-2 to a singlet (broadened only by NH).
H-6 Signal Doublet (~8.3 ppm)Doublet (~8.4 ppm)Minimal change; distal to reaction site.
Methyl Singlet (~2.6 ppm)Singlet (~2.7-2.8 ppm)Slight downfield shift due to steric compression and proximity to Iodine.
Target vs. Regioisomer (2-Iodo isomer)

If iodination occurs at the C2 position (a common impurity), the spectral fingerprint changes drastically.

  • Target (3-Iodo): H-2 is present (Singlet, ~7.6 ppm). H-3 is absent.

  • Isomer (2-Iodo): H-3 is present (Singlet, ~6.8 ppm). H-2 is absent.

  • Differentiation: The H-2 proton in 5-azaindoles is typically more deshielded (>7.2 ppm) than H-3 (<6.8 ppm). A singlet appearing <7.0 ppm strongly suggests the wrong isomer (2-iodo).

Part 3: Predicted Spectral Data & Assignment

Based on chemometric principles and validated data from 5-azaindole derivatives [1][2], the following table represents the Reference Derived spectrum in DMSO-d6.

Solvent: DMSO-d6 (Recommended for solubility and NH detection) Frequency: 400/500 MHz

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Justification
11.8 - 12.2 Broad Singlet1HNH (1) Exchangeable pyrrole proton. Highly deshielded by aromaticity and H-bonding.
8.35 - 8.45 Doublet (

Hz)
1HH-6 Ortho to Pyridine Nitrogen (N5). Most deshielded aromatic proton remaining.
7.60 - 7.75 Singlet (sharp)1HH-2 Pyrrole proton. Deshielded by adjacent Iodine at C3. Singlet confirms C3 substitution.
7.35 - 7.45 Doublet (

Hz)
1HH-7 Meta to Pyridine Nitrogen. Couples with H-6.
2.70 - 2.85 Singlet3HCH₃ (4) Methyl group. Deshielded by ortho-position to N5 and proximity to C3-Iodine.

Part 4: Experimental Protocol & Workflow

Standard Operating Procedure (SOP)

To ensure data integrity and reproducibility, follow this self-validating protocol.

1. Sample Preparation
  • Solvent: Use DMSO-d6 (99.9% D). CDCl3 is often insufficient for azaindoles due to poor solubility and aggregation, which broadens peaks.

  • Concentration: 5–10 mg of sample in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

2. Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 (64 recommended for impurity detection).

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds . The C4-Methyl and H-2 protons can have longer T1 relaxation times; insufficient delay will reduce integration accuracy.

  • Spectral Width: -2 to 14 ppm (to capture the downfield NH).

3. Processing & Validation Logic (Decision Tree)

Use the following logic flow to validate your spectrum.

Logic Start Acquire 1H Spectrum CheckNH Is NH visible (>11 ppm)? Start->CheckNH CheckH3 Is signal at ~6.6 ppm ABSENT? CheckNH->CheckH3 Yes Fail1 FAIL: Check Solvent/Water content CheckNH->Fail1 No (Dry DMSO required) CheckMe Is Methyl Singlet at ~2.7 ppm? CheckH3->CheckMe Yes Fail2 FAIL: Incomplete Reaction (Starting Material Present) CheckH3->Fail2 No (H3 present) CheckArom Are there 2 Pyridine signals (Doublets, J~6Hz)? CheckMe->CheckArom Yes Fail3 FAIL: Wrong Isomer or Scaffold Error CheckMe->Fail3 No Pass PASS: Structure Confirmed CheckArom->Pass Yes CheckArom->Fail3 No

Figure 2: Spectral validation decision tree.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12490979, 1H-Pyrrolo[3,2-c]pyridine. PubChem.[1][2] Available at: [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. Available at: [Link]

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A Comprehensive Guide to Distinguishing 3-iodo-4-methyl-5-azaindole from its Regiochemical Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, the 5-azaindole scaffold is a privileged structure, frequently incorporated into molecules targeting a wide array of biological targets, including various kinases.[1][2][3] The regiochemical placement of substituents on this scaffold is critical, as even minor positional changes can profoundly impact a compound's biological activity, pharmacokinetic properties, and safety profile. This guide provides an in-depth technical overview of the analytical methodologies used to unambiguously distinguish 3-iodo-4-methyl-5-azaindole from its potential regiochemical isomers.

The introduction of an iodine atom offers a versatile handle for further synthetic transformations, such as cross-coupling reactions, making iodinated azaindoles valuable intermediates.[4] However, synthetic routes can sometimes yield a mixture of isomers, necessitating robust analytical techniques for their definitive identification and separation. This guide will delve into the nuances of spectroscopic and chromatographic methods, providing both the theoretical underpinnings and practical, step-by-step protocols.

The Challenge of Regiochemical Isomerism

The synthesis of 3-iodo-4-methyl-5-azaindole can potentially lead to the formation of several regiochemical isomers. The most probable isomers would involve the migration of the iodine or methyl group to other positions on the azaindole core. Understanding the distinct electronic and steric environments of each isomer is key to selecting and interpreting the appropriate analytical data.

Spectroscopic Characterization: The Cornerstone of Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules and is indispensable for distinguishing between closely related isomers.[5][6] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a comprehensive picture of the molecular structure.

One-Dimensional (1D) NMR Spectroscopy: ¹H and ¹³C NMR

¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the azaindole ring. In 3-iodo-4-methyl-5-azaindole, one would expect to observe distinct signals for the protons at the C2, C6, and C7 positions. The methyl group at C4 will appear as a singlet, and its chemical shift will be influenced by the adjacent iodine atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the iodine (C3) will exhibit a characteristic chemical shift, typically at a lower field (upfield shift) compared to an unsubstituted carbon, due to the heavy atom effect of iodine. The chemical shifts of the other carbon atoms in the ring will also be unique to the specific substitution pattern.[7][8]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3-iodo-4-methyl-5-azaindole and a Hypothetical Isomer

Compound Proton/Carbon Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
3-iodo-4-methyl-5-azaindole H27.5 - 8.0C2: 125 - 135
H68.0 - 8.5C3: ~90
H77.0 - 7.5C4: 130 - 140
CH₃2.3 - 2.8C5: 145 - 155
C6: 140 - 150
C7: 115 - 125
C3a: 125 - 135
C7a: 140 - 150
CH₃: 15 - 25
Hypothetical Isomer (e.g., 3-iodo-6-methyl-5-azaindole) H27.5 - 8.0C2: 125 - 135
H47.0 - 7.5C3: ~90
H78.0 - 8.5C4: 115 - 125
CH₃2.3 - 2.8C5: 145 - 155
C6: 130 - 140
C7: 140 - 150
C3a: 125 - 135
C7a: 140 - 150
CH₃: 15 - 25

Note: These are generalized predicted ranges. Actual chemical shifts will depend on the solvent and other experimental conditions.

Two-Dimensional (2D) NMR Spectroscopy: COSY, HSQC, HMBC, and NOESY

While 1D NMR provides initial clues, 2D NMR experiments are often necessary for unambiguous structural assignment, especially in complex cases.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons in the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for isomer differentiation.[5] HMBC shows correlations between protons and carbons that are two or three bonds away. For example, in 3-iodo-4-methyl-5-azaindole, a correlation between the methyl protons and the C3, C4, and C3a carbons would be expected. The presence or absence of specific long-range correlations can definitively establish the connectivity of the substituents.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity. A key NOE would be between the methyl protons at C4 and the proton at C2, which would be absent in an isomer where the methyl group is at a different position.

Experimental Protocol: NMR Analysis for Isomer Differentiation

This protocol outlines the steps for a comprehensive NMR analysis to distinguish between regiochemical isomers of iodo-methyl-azaindole.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[9]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[10]

2. 1D NMR Acquisition:

  • Acquire a ¹H NMR spectrum with sufficient signal-to-noise.
  • Acquire a proton-decoupled ¹³C NMR spectrum.

3. 2D NMR Acquisition:

  • Acquire a COSY spectrum to establish proton-proton couplings.
  • Acquire an HSQC spectrum to correlate one-bond C-H connections.
  • Acquire an HMBC spectrum, optimizing the long-range coupling delay (typically 50-100 ms) to observe two- and three-bond correlations.[5]
  • Acquire a NOESY or ROESY spectrum with an appropriate mixing time (typically 300-800 ms) to observe through-space correlations.

4. Data Analysis:

  • Integrate the ¹H NMR signals to determine the relative number of protons.
  • Analyze the coupling constants (J-values) in the ¹H NMR spectrum to infer proton relationships.
  • Assign all proton and carbon signals using the combination of 1D and 2D NMR data.
  • Critically evaluate the HMBC and NOESY/ROESY correlations to confirm the substitution pattern.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the differentiation of 3-iodo-4-methyl-5-azaindole from its isomers.

G cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_confirmation Structural Confirmation Synthesis Synthesis of Iodo-methyl-azaindole NMR_1D 1D NMR (¹H, ¹³C) Synthesis->NMR_1D Initial Analysis MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Formula Chromatography Chromatography (HPLC, GC) Synthesis->Chromatography Separation & Purity NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Detailed Connectivity Structure_Elucidation Isomer Structure Elucidation NMR_2D->Structure_Elucidation Definitive Assignment MS->Structure_Elucidation Chromatography->Structure_Elucidation XRay Single Crystal X-ray Diffraction (if possible) Structure_Elucidation->XRay Absolute Confirmation

Sources

Comparative Reactivity Guide: 3-Iodo vs. 3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine

[1]

Executive Summary & Decision Matrix

In the context of the 4-methyl-1H-pyrrolo[3,2-c]pyridine scaffold, the choice between a 3-iodo and 3-bromo substituent is not merely a matter of bond strength (


1peri-interaction

While the 3-iodo derivative offers superior reactivity in metal-catalyzed cross-couplings (Suzuki, Sonogashira) due to a weaker bond and relief of steric strain, it suffers from lower atom economy and potential instability.[2] The 3-bromo derivative is more robust and cost-effective but often requires specialized ligands (e.g., Buchwald biaryl phosphines) to overcome the steric hindrance of the adjacent 4-methyl group.

Quick Selection Guide
Feature3-Iodo Derivative 3-Bromo Derivative
Primary Use Case Difficult couplings; Low-temp Li-Hal exchange; Late-stage functionalization.[1]Scale-up synthesis; Routine couplings; Cost-sensitive routes.[1]
C-X Bond Energy ~57 kcal/mol (Weaker)~68 kcal/mol (Stronger)
Reactivity (Pd) High . Oxidative addition is rapid, accelerated by steric relief.[2]Moderate . Often requires heat (>80°C) or active catalysts (e.g., XPhos, SPhos).[2]
Li-Hal Exchange Excellent . Occurs at -78°C in minutes.[1]Good , but requires careful temp control to avoid N-deprotonation competition.
Stability Light-sensitive; prone to deiodination.[1]Stable at ambient conditions.[1]
Steric Profile High steric clash with 4-Me (Van der Waals radius: I = 1.98 Å).[1]Moderate steric clash with 4-Me (Van der Waals radius: Br = 1.85 Å).[1]

Structural & Mechanistic Analysis

The defining feature of this scaffold is the 4-methyl group , which sits in a peri-relationship to the C3 position. This proximity creates a "steric lock" that influences both the synthesis of the halide and its downstream reactivity.

The "Peri-Effect" Visualization

The following diagram illustrates the steric pressure exerted by the 4-methyl group on the 3-position.

AzaindoleReactivityScaffold4-Methyl-1H-pyrrolo[3,2-c]pyridineStericClashSteric Clash (4-Me vs 3-X)Scaffold->StericClashStructural FeatureIodo3-Iodo Derivative(High Steric Strain)StericClash->IodoLarge Halogen (I)Bromo3-Bromo Derivative(Moderate Steric Strain)StericClash->BromoSmaller Halogen (Br)Reactivity_IRapid Oxidative Addition(Strain Relief)Iodo->Reactivity_IWeak C-I Bond + Steric AccelerationReactivity_BrSlower Oxidative Addition(Requires Ligand Assist)Bromo->Reactivity_BrStronger C-Br Bond

Caption: The 4-methyl group creates steric strain at C3.[1] For the 3-Iodo derivative, oxidative addition relieves this strain, accelerating Pd-catalyzed cycles.[1][2]

Synthesis of the Halides

Due to the electron-rich nature of the pyrrole ring, electrophilic aromatic substitution (SEAr) is the standard method. However, the 4-methyl group can sterically hinder the approach of the electrophile.

Method A: Synthesis of 3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine

Reagent: N-Iodosuccinimide (NIS) Solvent: DMF or Acetone Mechanism: SEAr Protocol Insight: The reaction is generally fast (1-2 hours) at room temperature.[1] The large iodine atom introduces significant strain. If the reaction stalls, avoid heating (which causes decomposition); instead, add a catalytic amount of acid (e.g., TFA) to activate the NIS.[2]

Method B: Synthesis of 3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine

Reagent: N-Bromosuccinimide (NBS) Solvent: DMF Protocol Insight: Bromination is cleaner and the product is more stable.[1] The 4-methyl group directs the halogen exclusively to C3 (the most nucleophilic site), preventing C2-halogenation unless excess reagent is used.

Comparative Reactivity Profiles

Profile 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1]

The 3-position of azaindoles is notoriously deactivated compared to indoles due to the electron-withdrawing pyridine ring.[1] The 4-methyl group adds a steric penalty.[1]

  • 3-Iodo Performance:

    • Rate: Fast. The weak C-I bond facilitates oxidative addition even with standard catalysts like

      
       or 
      
      
      .
    • Yields: Typically 85-95%.

    • Advantage: Works well with "difficult" boronic acids (e.g., electron-poor or sterically hindered aryl boronates).[2]

  • 3-Bromo Performance:

    • Rate: Slower. Often requires heating to 80-100°C.[1]

    • Yields: 70-85%.

    • Optimization: Requires electron-rich, bulky ligands (e.g., XPhos, SPhos, or Buchwald precatalysts) to facilitate the oxidative addition step in the presence of the 4-methyl steric block.[2]

Profile 2: Lithium-Halogen Exchange[1]

This is where the difference is most critical. The N-H proton of the pyrrole is acidic (

  • Protocol: You must use 2 equivalents of organolithium (e.g.,

    
     or 
    
    
    ).[1] The first equivalent deprotonates the N-H; the second performs the halogen exchange. Alternatively, protect the nitrogen (e.g., with SEM, Boc, or Tosyl) first.[2]
  • 3-Iodo: Exchange is extremely rapid at -78°C (< 5 mins).[1] This is the gold standard for generating the C3-anion.

  • 3-Bromo: Exchange is slower.[1] At -78°C, it may be sluggish, requiring warming to -40°C.[1][2] This increases the risk of "scrambling" or nucleophilic attack on the pyridine ring.

Detailed Experimental Protocols

Protocol A: Optimized Suzuki Coupling of 3-Iodo Derivative

Use this for high-value intermediates or when the boronic acid is unstable.[1]

  • Setup: Charge a microwave vial with 3-iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (3-5 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration ~0.1 M.[1]

  • Reaction: Seal and heat to 80°C for 2 hours (or microwave at 100°C for 30 min).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Expected Yield: >90%.

Protocol B: Lithium-Halogen Exchange (3-Bromo Derivative)

Use this if you must generate the nucleophile from the bromide.[1]

  • Protection (Recommended): Ensure N1 is protected (e.g., N-SEM).[2]

  • Setup: Dissolve N-protected 3-bromo substrate in anhydrous THF under Argon. Cool to -78°C .[1]

  • Exchange: Add

    
     (2.0 equiv) dropwise.[1] Stir for 15-30 min. Note: n-BuLi may be too slow for the bromide at this temp.[1]
    
  • Quench: Add electrophile (e.g., DMF, aldehyde) at -78°C.

  • Warm: Allow to warm to RT slowly.

References

  • Synthesis and Reactivity of Azaindoles

    • Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine deriv
    • Source: N
    • URL:[Link]

  • Suzuki Coupling Methodologies for Azaindoles

    • Title: The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles (Analogous reactivity).
    • Source: MDPI Molecules[1]

    • URL:[Link][2]

  • Lithium-Halogen Exchange Mechanics

    • Title: Mechanism of Lithium-Halogen Exchange.[1]

    • Source: Princeton University (MacMillan Group)
    • URL:[Link]

  • General Reactivity of 3-Halo-Azaindoles

    • Title: Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.[1][3][4]

    • Source: MDPI
    • URL:[Link][2][5]

×

Retrosynthesis Analysis

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3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine
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3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine

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